molecular formula C20H21FN4O2 B2782187 2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(2-methylpiperidin-1-yl)ethanone CAS No. 1261021-28-6

2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(2-methylpiperidin-1-yl)ethanone

Cat. No.: B2782187
CAS No.: 1261021-28-6
M. Wt: 368.412
InChI Key: PJBSGSKFWIFUQF-UHFFFAOYSA-N
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Description

2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(2-methylpiperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C20H21FN4O2 and its molecular weight is 368.412. The purity is usually 95%.
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Biological Activity

The compound 2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(2-methylpiperidin-1-yl)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in the field of drug development.

Molecular Characteristics

PropertyValue
Molecular Formula C21H17FN4O3
Molecular Weight 392.4 g/mol
IUPAC Name This compound
InChI Key XLWIQNPOSSWVPH-UHFFFAOYSA-N

Structural Features

The compound features several critical functional groups:

  • Fluorophenyl Group : Enhances lipophilicity and may influence the compound's interaction with biological targets.
  • Oxadiazole Ring : Known for its diverse biological activities including antimicrobial and anticancer properties.
  • Pyrrole Ring : Contributes to the compound's ability to engage in π-π stacking interactions with proteins.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of the oxadiazole ring is particularly significant as it has been shown to enhance the compound's ability to inhibit key enzymes involved in cellular processes. The fluorophenyl and pyrrole groups facilitate binding through hydrogen bonding and hydrophobic interactions, which can modulate the activity of target molecules leading to various biological effects.

Antimicrobial Activity

Research has demonstrated that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, studies have indicated that similar oxadiazole-containing compounds show better activity against Gram-positive bacteria compared to Gram-negative strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

Several studies have highlighted the anticancer potential of oxadiazole derivatives. In vitro assays have shown that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines such as HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer). Notably, some derivatives have demonstrated lower IC50 values than standard chemotherapeutics like 5-Fluorouracil, indicating promising efficacy.

Study on Antimicrobial Activity

A recent study involving a series of oxadiazole derivatives revealed that compounds with similar structural motifs showed potent antibacterial activity against Bacillus cereus and Staphylococcus aureus. The study utilized disc diffusion methods and reported significant inhibition zones, suggesting effective bactericidal properties .

Study on Anticancer Efficacy

In another investigation focusing on the anticancer properties of oxadiazole-containing compounds, researchers synthesized a series of derivatives and tested their cytotoxicity against various cancer cell lines. The results indicated that certain compounds exhibited IC50 values significantly lower than those of conventional chemotherapeutics, highlighting their potential as new anticancer agents .

Properties

IUPAC Name

2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-1-(2-methylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN4O2/c1-14-5-2-3-12-25(14)18(26)13-24-11-4-6-17(24)20-22-19(23-27-20)15-7-9-16(21)10-8-15/h4,6-11,14H,2-3,5,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJBSGSKFWIFUQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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